![molecular formula C23H44N2O4S B569720 N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid CAS No. 112898-23-4](/img/structure/B569720.png)

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

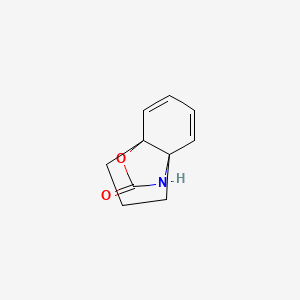

説明

Boc-pen(ME)-OH dcha, also known as Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate, is a chemical compound with the molecular formula C23H44N2O4S . It is a miscellaneous compound that is often used in research and development .

Molecular Structure Analysis

The molecular structure of Boc-pen(ME)-OH dcha is represented by the formula C23H44N2O4S . The compound has a molecular weight of 444.7 g/mol . The InChI representation of the molecule isInChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 .

科学的研究の応用

Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) has been valuable in discovering molecules with remarkable binding properties and providing effective synthetic routes to complex species. This approach, which designs experiments rather than molecules, has found applications in catalysis, fragrance release, and responsive materials. It's a powerful tool for studying complex molecular networks and systems, including folding or self-replicating macrocycles in dynamic combinatorial libraries (DCLs), serving as models for understanding complex organizations like life from simple chemicals (Cougnon & Sanders, 2012).

Enzyme Inhibition with Boronate Ester Formation

The reversible reaction of boronic acids with alcohols, explored for enzyme inhibition, employs dynamic combinatorial chemistry in aqueous solution. NMR techniques have been used to observe ternary complexes of boronic acids, sugars, and α-chymotrypsin, distinguishing preferentially binding combinations. This approach demonstrates how boronate ester formation in solution and the affinity of boronate ester for the target enzyme are critical in forming ternary complexes, providing proof of principle for the boronate ester approach to DCC against protein targets (Leung et al., 2011).

Photocatalysis for Environmental Remediation

An S-scheme heterojunction photocatalyst built from BiOCl with oxygen vacancies and CuBi2O4 was developed to enhance photocatalytic performance in removing aqueous diclofenac and gaseous nitric oxide under visible light irradiation. The improved charge separation and transfer, redox ability, and enhanced catalytic oxidation by tuning the coordination structure and electronic states of O2 by oxygen vacancies, have significant implications for environmental pollution remediation (Wu et al., 2021).

Microflow-Based DCC for Drug Discovery

Microflow-based synthesis and screening platforms integrate compound synthesis and binding to target proteins, accelerating processes and improving accuracy in identifying potential inhibitors. This system, validated in identifying competitive inhibitors of bovine serum albumin, reduces equilibration time and increases sensitivity for identifying protein binders, showing promise in modern drug discovery (Qiu et al., 2019).

Dip-Pen Nanolithography

Dip-pen nanolithography (DPN), a scanning probe microscopy-based nanofabrication technique, tailors surface chemical composition and structure at sub-100-nm scales. It's used for depositing materials on surfaces, significant for molecular electronics, materials assembly, and studying biological recognition at the single biomolecule level (Salaita et al., 2007).

Dynamic Consent for Research Networks

Dynamic consent (DC) offers a new approach to consent in biomedical research, featuring a digital communication interface connecting researchers and participants. It stimulates a more engaged, informed participant population, allowing individuals to tailor and manage their consent preferences. This approach benefits researchers by streamlining recruitment and enabling more efficient participant recontact, with potential applications in various domains (Kaye et al., 2014).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJACYLCGMGYDOE-HMZWWLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)

![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/no-structure.png)

![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)